Cas no 531-14-6 (Coproporphyrin I, 85%(contains 13% Coproporphyrin lll))

Coproporphyrin I, 85%(contains 13% Coproporphyrin lll) 化学的及び物理的性質
名前と識別子
-
- 3,8,13,18-tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropionic acid
- Coproporphyrin I
- 3-[7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid
- 737250
- 3,8,13,18-tetramethyl-21H,23H-porphyrin 2,7,12,17-tetrapropionic acid
- coproporphyrin I-3,8,13,18-tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropionic acid
- coproporphyrine I
- coproporphyrin-I tetracarboxylic acid
- C05769
- 21H,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl- (VA
- CHEBI:28421
- 3-[(4Z,10Z,15Z,19Z)-7,12,17-Tris-(2-carboxy-ethyl)-3,8,13,18-tetramethyl-22,24-dihydro-porphin-2-yl]-propionic acid
- DTXSID90883425
- 2,7,12,17-Porphinetetrapropionic acid, 3,8,13,18-tetramethyl- (VAN)
- Coproporphyrin I, 85per cent(contain 13per cent Coproporphyrin lll)
- 3-[(1Z,4Z,9Z,15Z)-7,12,17-tris(2-carboxyethyl)-3,8,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid
- 2,7,12,17-Porphinetetrapropionic acid, 3,8,13,18-tetramethyl-
- SCHEMBL578776
- NSC-267073
- BW4SWA9YWC
- NSC267073
- FT-0665165
- 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl- (VAN)
- 21H,23H-Porphine-2,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl-
- EINECS 208-502-3
- SCHEMBL578775
- NSC 267073
- 3-[9,14,19-tris(2-carboxyethyl)-5,10,15,20-tetramethyl-21,22,23,24-tetraazapentacyclo[16.2.1.1{3,6}.1{8,11}.1{13,16}]tetracosa-1,3(24),4,6,8,10,12,14,16(22),17,19-undecaen-4-yl]propanoic acid
- Q26841013
- 531-14-6
- 3,8,13,18-Tetramethyl-21H,23H-porphine-2,7,12,17-tetrapropanoic acid
- 21H,7,12,17-tetrapropanoic acid, 3,8,13,18-tetramethyl
- Koproporphyrin I
- 2,12,17-Porphinetetrapropionic acid, 3,8,13,18-tetramethyl-
- VORBHEGMEBOMMB-JRHDEHKPSA-N
- Q27103688
- GLXC-20009
- VORBHEGMEBOMMB-AULBMZIGSA-N
- CP-I
- 69477-27-6
- Coproporphyrin I, 85%(contains 13% Coproporphyrin lll)
-
- インチ: InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h13-16,37,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)/b25-13-,26-14-,27-15-,28-16-,29-14-,30-13-,31-16-,32-15-CopyCopied
- InChIKey: VORBHEGMEBOMMB-JRHDEHKPSA-NCopyCopied
- ほほえんだ: Cc1c2/cc/3\nc(/cc\4/c(c(/c(/[nH]4)c/c5n/c(c\c(c1CCC(=O)O)[nH]2)/C(=C5CCC(=O)O)C)C)CCC(=O)O)C(=C3CCC(=O)O)CCopyCopied
計算された属性
- せいみつぶんしりょう: 654.26900
- どういたいしつりょう: 654.269
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 10
- 重原子数: 48
- 回転可能化学結合数: 12
- 複雑さ: 1170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 207A^2
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 1258.0±65.0 °C at 760 mmHg
- フラッシュポイント: 714.6±34.3 °C
- 屈折率: 1.638
- ようかいど: DMSO (Slightly), Methanol (Slightly, Heated)
- PSA: 205.50000
- LogP: 3.09360
- じょうきあつ: 0.0±0.3 mmHg at 25°C
Coproporphyrin I, 85%(contains 13% Coproporphyrin lll) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Refrigerator
Coproporphyrin I, 85%(contains 13% Coproporphyrin lll) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C685400-50mg |
Coproporphyrin I, 85%(contains 13% Coproporphyrin lll) |
531-14-6 | 50mg |
$ 1475.00 | 2023-02-01 | ||
TRC | C685400-5mg |
Coproporphyrin I, 85%(contains 13% Coproporphyrin lll) |
531-14-6 | 5mg |
$ 195.00 | 2023-02-01 |
Coproporphyrin I, 85%(contains 13% Coproporphyrin lll) 関連文献
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Grigory L. Kozhemyakin,Vladimir S. Tyurin,Alena O. Shkirdova,Evgeny S. Belyaev,Ekaterina S. Kirinova,Gelii V. Ponomarev,Alexey A. Chistov,Andrey V. Aralov,Victor A. Tafeenko,Ilya A. Zamilatskov Org. Biomol. Chem. 2021 19 9199
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2. Pyrroles and related compounds. Part XX. Syntheses of coproporphyrinsA. H. Jackson,G. W. Kenner,J. Wass J. Chem. Soc. Perkin Trans. 1 1972 1475
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3. 13C nuclear magnetic resonance spectra of coproporphyrinsRaymond J. Abraham,Geoffrey E. Hawkes,Kevin M. Smith J. Chem. Soc. Chem. Commun. 1973 401
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4. The proton magnetic resonance spectra of porphyrins. Part IV. Coproporphyrin tetramethyl estersR. J. Abraham,P. A. Burbidge,A. H. Jackson,D. B. Macdonald J. Chem. Soc. B 1966 620
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5. Porphyrins and bile pigments from brominated pyrromethenesK. M. Smith J. Chem. Soc. Perkin Trans. 1 1972 1471
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Ariel E. Schuelke-Sanchez,Alissa A. Stone,Matthew D. Liptak Dalton Trans. 2020 49 1065
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7. Acid–base behaviour of mesoporphyrin IX bis(methyl ester) and coproporphyrin I tetrakis(methyl ester) in 95%(v/v) dimethyl sulphoxide–water: kinetic and equilibrium studiesKeith A. Freeman,Frank Hibbert,Kenneth P. P. Hunte J. Chem. Soc. Perkin Trans. 2 1979 1237
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Leila Alibabaei,Mingkui Wang,Rita Giovannetti,Jo?l Teuscher,Davide Di Censo,Jacques-E. Moser,Pascal Comte,Filippo Pucciarelli,Shaik M. Zakeeruddin,Michael Gr?tzel Energy Environ. Sci. 2010 3 956
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Masahiko Taniguchi,Ana R. M. Soares,Vanampally Chandrashaker,Jonathan S. Lindsey New J. Chem. 2012 36 1057
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Ana R. M. Soares,Masahiko Taniguchi,Vanampally Chandrashaker,Jonathan S. Lindsey Chem. Sci. 2012 3 1963
Coproporphyrin I, 85%(contains 13% Coproporphyrin lll)に関する追加情報
Coproporphyrin I, 85% (contains 13% Coproporphyrin III) - A Comprehensive Overview
Coproporphyrin I, with the CAS number 531-14-6, is a significant porphyrin derivative that has garnered considerable attention in the field of chemobiology and pharmaceutical research. This compound, known for its high purity (85%) and a minor but notable presence of Coproporphyrin III (13%), plays a crucial role in various biochemical pathways and has been extensively studied for its potential applications in medicine and diagnostics.
Porphyrins are a class of macrocyclic compounds characterized by a ring structure composed of four pyrrole units linked by methine bridges. Among these, Coproporphyrin I is particularly noteworthy due to its structural and functional properties. The presence of the 85% purity grade ensures that the compound is suitable for high-precision research applications, while the 13% contamination with Coproporphyrin III provides insights into the natural variability and synthesis pathways of these porphyrins.
The chemical structure of Coproporphyrin I (CAS no. 531-14-6) consists of a porphyrin core with three methyl groups at the meso positions. This specific arrangement imparts unique spectroscopic properties, making it valuable in various analytical techniques such as fluorescence spectroscopy and mass spectrometry. These properties have been leveraged in recent studies to develop novel diagnostic tools for detecting and quantifying heme-related disorders.
Recent advancements in the field have highlighted the importance of Coproporphyrin I in understanding metabolic diseases. For instance, elevated levels of this compound have been observed in patients with porphyrias, a group of genetic disorders affecting heme biosynthesis. Research using this compound has provided critical insights into the pathophysiology of these conditions, leading to improved diagnostic markers and therapeutic strategies.
In addition to its role in diagnostics, Coproporphyrin I has shown promise in the development of photodynamic therapy (PDT) agents. PDT is a treatment modality that uses light-activated drugs to induce localized tissue destruction. The high absorbance characteristics of porphyrins make them ideal candidates for such applications. Studies have demonstrated that formulations containing Coproporphyrin I can be effective in targeting and destroying cancerous cells while minimizing damage to surrounding healthy tissue.
The inclusion of 13% Coproporphyrin III in the product profile adds another layer of complexity and interest to this compound. While structurally similar, Coproporphyrin III exhibits different biological activities and spectral properties. This variability has been exploited in recent research to develop more comprehensive analytical methods for distinguishing between different porphyrin isomers. Such methods are crucial for accurate clinical diagnosis and monitoring of patients with metabolic disorders.
The synthesis and purification of high-purity porphyrins like Coproporphyrin I are challenging tasks that require sophisticated chemical techniques. The process involves multiple steps, including sol-gel reactions, metal coordination, and acid-base extractions. The final product must meet stringent purity standards to ensure reliability in research applications. The 85% purity grade of this compound underscores the advancements in synthetic chemistry that have made such high-quality materials accessible to researchers worldwide.
The impact of Coproporphyrin I extends beyond basic research into applied fields such as environmental science and materials engineering. Porphyrins are known for their ability to bind metal ions, making them useful as catalysts and sensors. Research using this compound has led to the development of novel materials with applications ranging from water purification to energy storage devices.
In conclusion, Coproporphyrin I, with its CAS number 531-14-6, is a versatile compound with significant implications in multiple scientific disciplines. Its high purity grade and the presence of minor impurities like 13% Coproporphyrin III make it a valuable tool for researchers studying metabolic diseases, photodynamic therapy, and advanced material sciences. As our understanding of porphyrins continues to evolve, so too will their applications in medicine and beyond.
531-14-6 (Coproporphyrin I, 85%(contains 13% Coproporphyrin lll)) 関連製品
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